molecular formula C6H4F4N2 B1409181 2-Amino-4-fluoro-5-(trifluoromethyl)pyridine CAS No. 1227509-20-7

2-Amino-4-fluoro-5-(trifluoromethyl)pyridine

Cat. No. B1409181
M. Wt: 180.1 g/mol
InChI Key: SLZYKJKKHNWVSQ-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-5-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C₆H₅F₃N₂ . It contains a pyridine ring substituted with an amino group, a fluorine atom, and a trifluoromethyl group. The unique combination of these functional groups contributes to its diverse applications in agrochemicals and pharmaceuticals .


Synthesis Analysis

Several methods exist for synthesizing TFMP and its derivatives. Notably, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) serves as a crucial intermediate for the synthesis of various crop-protection products. Researchers have reported various synthetic routes for 2,3,5-DCTF .


Molecular Structure Analysis

The molecular structure of TFMP consists of a pyridine ring (with nitrogen atoms at positions 2 and 5), an amino group (at position 2), a fluorine atom (at position 4), and a trifluoromethyl group (at position 5). This arrangement imparts unique physicochemical properties to TFMP, making it valuable for different applications .


Chemical Reactions Analysis

TFMP participates in various chemical reactions, including amination reactions. It acts as a reactant in the preparation of aminopyridines. Additionally, it serves as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Scientific Research Applications

Synthesis of Poly-Substituted Pyridines

A novel strategy for synthesizing poly-substituted 3-H, 3-fluoro, or 3-trifluoromethyl pyridines involves C-F bond breaking of fluoroalkyl groups. This method, which is noble metal-free, offers a supplementary approach to pyridine synthesis, highlighting the utility of fluoroalkylated pyridines in complex organic synthesis (Chen et al., 2010).

Malaria Treatment and Prevention

2-Amino-4-fluoro-5-(trifluoromethyl)pyridine derivatives have been studied for their antimalarial properties. JPC-3210, a compound with this pyridine core, showed promising in vitro activity against multidrug-resistant Plasmodium falciparum and was selected for preclinical development (Chavchich et al., 2016).

Asymmetric Catalysis

New chiral pyridine-containing oxazoline derivatives with fluoro and perfluoromethyl groups were synthesized and characterized for use in metal-catalyzed asymmetric reactions. These compounds, including 2-Amino-4-fluoro-5-(trifluoromethyl)pyridine derivatives, demonstrated potential for enhancing enantioselectivity in synthesis (Wolińska et al., 2021).

Fluorination of Pyridines

A method for the selective fluorination of 4-substituted 2-aminopyridines, including those with the 2-Amino-4-fluoro-5-(trifluoromethyl)pyridine structure, in aqueous solutions was developed. This process allows for high regioselectivity and yields, showcasing the importance of fluorination in modifying pyridine cores for various applications (Zhou et al., 2018).

Synthesis of Fluorinated Nucleosides

Fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides, derived from a starting material involving 2-Amino-4-fluoro-5-(trifluoromethyl)pyridine, were synthesized. These compounds, which mimic adenosine deaminase transition states, highlight the role of fluorinated pyridines in developing nucleoside analogs with potential biological activity (Iaroshenko et al., 2009).

properties

IUPAC Name

4-fluoro-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZYKJKKHNWVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-fluoro-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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